N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4OS/c1-28(14-16-7-3-2-4-8-16)22(30)15-31-24-27-19-12-11-17(25)13-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMVXFELTTXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazatetracyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors such as o-phenylenediamines and o-cyanobenzaldehydes.
Introduction of the bromo group: Bromination of the triazatetracyclic core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzyl group: This step involves the reaction of the bromo-substituted triazatetracyclic core with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the sulfanylacetamide moiety: This can be achieved by reacting the intermediate with thioacetic acid followed by methylation using methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Similarities and Differences
- Core Architecture : The target compound shares a brominated heteroaromatic core with Salternamide E, but its tetracyclic system introduces greater rigidity compared to Salternamide E’s bicyclic indole scaffold . This rigidity may enhance target selectivity but reduce metabolic stability.
- Halogen Role : Bromine in both compounds likely enhances binding affinity via halogen bonding. However, its position (C4 in the target vs. C5 in Salternamide E) alters electronic density distribution, impacting interaction with hydrophobic enzyme pockets .
Functional Comparisons
- Bioactivity : Salternamide E exhibits antiproliferative activity (IC₅₀ = 3.2 µM against HCT-116 cells) , while the C20H18N4O2S analogue shows moderate antimicrobial effects (MIC = 16 µg/mL against S. aureus) . The target compound’s activity remains uncharacterized but is hypothesized to target kinases or proteases due to its ATP-mimetic core.
- Synthetic Accessibility: Salternamide E is derived from marine actinomycetes , whereas the target compound requires multi-step organic synthesis, complicating scalability.
Structure-Activity Relationship (SAR) Insights
- Bromine Positioning : Bromine at C4 in the target compound may sterically hinder interactions with larger binding pockets compared to C5-substituted analogues, as seen in QSAR studies of halogenated heterocycles .
- Tetracyclic Rigidity : The fused-ring system likely reduces off-target effects by limiting conformational flexibility, a trend observed in kinase inhibitors like imatinib .
- Acetamide Side Chain : The N-benzyl-N-methyl group balances lipophilicity and solubility, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .
Notes on Validation and Limitations
- Crystallographic Validation : The target compound’s structure requires refinement via SHELXL and validation using tools like PLATON to confirm bond lengths and angles, especially given the bromine atom’s polarizability.
- Bioactivity Data Gap: No peer-reviewed studies on the target compound’s efficacy or toxicity are available, necessitating further in vitro and in vivo testing.
- Comparative Limitations : The C20H18N4O2S analogue lacks halogenation, making direct SAR comparisons with the target compound less straightforward.
Biological Activity
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide is a complex organic compound with a unique molecular structure characterized by a tricyclic core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a triazatetracyclic framework , which contributes to its reactivity and biological activity. The synthesis of this compound typically involves several steps:
- Formation of the Tricyclic Core : Utilizing precursors such as o-phenylenediamines and o-cyanobenzaldehydes.
- Bromination : Introducing the bromo group through reactions with bromine or N-bromosuccinimide (NBS).
- Formation of the Sulfanyl Group : Achieved by reacting with thioacetic acid followed by methylation using methyl iodide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In a study screening various compounds against Staphylococcus aureus, some derivatives demonstrated notable inhibitory effects.
- The presence of the tricyclic structure may enhance membrane permeability and interaction with bacterial enzymes.
Antioxidant Activity
The antioxidant capacity of related compounds has been evaluated using assays such as DPPH and ABTS radical scavenging:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Compound B | 64.5 - 81 | Not specified |
These results suggest that modifications in the molecular structure can lead to enhanced antioxidant properties .
Anti-inflammatory Effects
In vitro studies have shown that certain derivatives possess anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity:
- IC50 values for selected compounds ranged from 10 µM to higher concentrations depending on the specific structure and substituents.
- The mechanism is believed to involve the modulation of inflammatory pathways through enzyme inhibition .
Anthelmintic Activity
A recent study identified anthelmintic activity using Caenorhabditis elegans as a model organism:
- Compounds were screened for their ability to paralyze or kill nematodes.
- The results indicated that specific structural features are crucial for enhancing efficacy against helminths .
Study on Antimicrobial Activity
In a controlled experiment, N-benzyl derivatives were tested against various microbial strains:
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
- : The tricyclic structure enhances interaction with bacterial cell walls.
Study on Antioxidant Properties
A comparative analysis was conducted on several N-benzyl derivatives:
- Results : The most potent antioxidant was found to inhibit lipid peroxidation significantly.
- : Structural modifications can lead to improved antioxidant efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
